Compound Description: This compound is a pyridinesulfonamide derivative synthesized in both R and S enantiomeric forms. [] The study investigated its crystal structure, absolute configuration, and antitumor activity, particularly its inhibitory effect on PI3Kα kinase. [] The R-enantiomer (10a) showed higher potency against PI3Kα kinase (IC50 = 1.08 μM) compared to the S-enantiomer (10b, IC50 = 2.69 μM). []
Compound Description: This series of benzamide derivatives was investigated for their potential as dual antagonists of dopamine D2 and serotonin 5-HT3 receptors for antiemetic applications. [] Modifications were made to the 1,4-dialkylhexahydro-1,4-diazepine ring and the substituents on the benzamide moiety. [] Notably, compounds with a 1-ethyl-4-methylhexahydro-1,4-diazepine ring and substitutions at the 4- and 5- positions of the benzamide exhibited increased affinity for both receptors. [] Particularly, the 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82), and its 5-bromo (110) and 5-iodo (112) analogs demonstrated higher affinity for the D2 receptor than the standard metoclopramide. []
Compound Description: This benzamide derivative, GDC-0449, acts as a potent and selective Hedgehog (Hh) signaling pathway inhibitor. [] The compound demonstrated favorable pharmacokinetic properties in preclinical studies, with varying oral bioavailability across species and metabolic stability in liver microsomes. [] GDC-0449 is currently in Phase II clinical trials for cancer treatment. []
Compound Description: This benzamide derivative acts as a highly potent and selective dopamine D2 receptor antagonist. [] It exhibits a preferential inhibition of apomorphine-induced hyperactivity, indicating a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics. [] FLB 457 has been investigated for its potential as an antipsychotic agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.